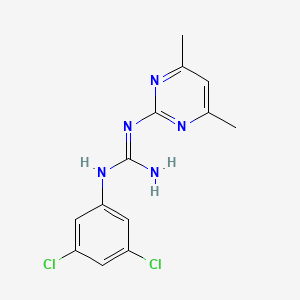

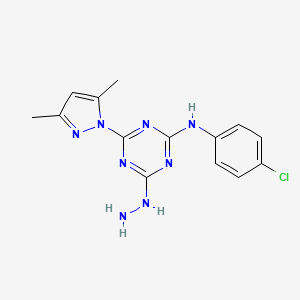

1-(3,5-二氯苯基)-3-(4,6-二甲基嘧啶-2-基)胍

描述

The compound 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a derivative of guanidine, which is a compound that has been extensively studied due to its potential pharmacological properties and its role as a building block in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related guanidine derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of guanidine derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of 1,3-dialkyl guanidine derivatives with a sulphonamide group, which shares a similar guanidine core to our compound of interest. The synthesis involves the use of sodium or dimethylpiperidine salts to increase water solubility, which could be relevant for the synthesis of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine if solubility is a concern.

Paper explores modified guanidines as chiral superbases and discusses the preparation of guanidine derivatives through chloroamidine intermediates. This method could potentially be adapted for the synthesis of our compound, especially if chirality or superbase properties are desired.

Paper presents a one-pot approach for synthesizing carbonyl 2-amino-pyrimidines, which are structurally related to the pyrimidinyl part of our compound. The methodology involves a tandem regioselective heterocyclization with guanidine, which could be a useful strategy for constructing the pyrimidinyl moiety of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is crucial for their chemical reactivity and biological activity. The papers provided do not directly analyze the molecular structure of the specific compound , but they do provide insights into the structural aspects of related compounds. For instance, the presence of substituents on the guanidine core, as discussed in paper , can influence the molecular conformation and, consequently, the reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of guanidine derivatives is influenced by the substituents attached to the guanidine core. Paper does not detail specific reactions but does mention the pharmacological testing of the synthesized compounds, which implies that these derivatives are reactive enough to elicit biological responses. Paper discusses the preparation of guanidines through chloroamidine derivatives, suggesting that the guanidine core can be modified through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives, such as solubility, toxicity, and influence on the circulatory system, are important for their practical applications. Paper mentions the synthesis of water-soluble salts of guanidine derivatives and their preliminary pharmacological examinations, including acute toxicity and effects on the circulatory system. These properties are relevant for the development of pharmaceuticals and could be applicable to the analysis of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine.

科学研究应用

绪论

化合物 1-(3,5-二氯苯基)-3-(4,6-二甲基嘧啶-2-基)胍是已知在医药化学和药物研究中具有重要意义的胍衍生物更广泛类别的一部分。虽然对该化合物的具体研究可能很少,但可以从对胍衍生物及其在各种治疗领域的应用的一般研究中获取见解。

胍衍生物在药物开发中的应用

胍衍生物由于其化学和药理特性,在新型药物的设计和开发中至关重要。它们已被探索用于治疗广泛的疾病,包括影响中枢神经系统 (CNS)、炎症性疾病、糖尿病和某些类型的癌症。这些化合物以其作为中枢神经系统药剂、抗炎药剂、抗糖尿病药剂和化学治疗药剂的作用而闻名。它们的生化和药理特性使得它们在药物发现和开发过程中非常重要 (Sączewski & Balewski, 2009; Rauf, Imtiaz-ud-Din, & Badshah, 2014).

胍和核酸碱互变异构

胍衍生物与核酸碱的相互作用,影响互变异构平衡,突出了这些化合物在调节遗传和分子过程中的潜力。这种相互作用可以改变核酸碱的稳定性,可能影响 DNA 复制和转录等过程,这些过程在疾病发病机制和治疗策略中至关重要 (Person et al., 1989).

抗菌和抗真菌应用

胍衍生物因其抗菌和抗真菌活性而被探索。这些化合物的结构多样性使其对人类相关的真菌病原体具有广谱活性。这包括含有胍基团的小分子、类固醇和聚合物的开发,展示了它们在解决耐药性微生物感染方面的潜力 (Baugh, 2022).

在肠道吸收增强中的作用

含胍化合物的固有极性和正电荷对口服吸收提出了挑战,通常导致低生物利用度。研究的重点是通过各种策略,包括前药方法和新制剂,来克服这些障碍,以增强这些极性化合物的肠道吸收。这些进展对于开发具有胍官能团的口服药物至关重要 (Sun et al., 2011).

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZPMRZQAWZZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)

![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)

![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)

![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)